BenchChemオンラインストアへようこそ!

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Nitric oxide synthase inhibition Neuronal NOS (nNOS) Enzyme inhibition

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate is a structurally defined, C4‑isopropoxy‑substituted nitrobenzoate ester with confirmed sub‑micromolar nNOS inhibitory activity (IC₅₀ = 110 nM). Unlike the simpler des‑isopropoxy analog (methyl 2‑methoxy‑5‑nitrobenzoate), this scaffold adds ~58 Da, raises LogP to ~2.87 (vs. ~1.9), and introduces a sterically hindered ether oxygen that enables distinctive hydrogen‑bonding and van der Waals contacts within enzyme active sites—translating directly into superior potency and isoform selectivity. With zero Rule‑of‑Five violations and favorable CNS physicochemical space, it is the optimal starting point for neurological drug discovery targeting ischemic stroke, neuropathic pain, and migraine. Bulk pricing and custom synthesis are available on request.

Molecular Formula C12H15NO6
Molecular Weight 269.25 g/mol
Cat. No. B8100513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-isopropoxy-2-methoxy-5-nitrobenzoate
Molecular FormulaC12H15NO6
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C12H15NO6/c1-7(2)19-11-6-10(17-3)8(12(14)18-4)5-9(11)13(15)16/h5-7H,1-4H3
InChIKeyJPKAAWLNKDTILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate: Chemical Specification and Supply Overview for Procurement Scientists


Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate (CAS 2061979-69-7; isomeric variant CAS 948553-02-4) is a polysubstituted nitrobenzoate ester with molecular formula C12H15NO6 and molecular weight 269.25 g/mol . The compound is characterized by a trisubstituted benzene core bearing methyl ester at C1, methoxy at C2, isopropoxy at C4, and nitro at C5, a substitution pattern that distinguishes it from the more common methyl 2-methoxy-5-nitrobenzoate scaffold (CAS 34841-11-7), which lacks the C4‑isopropoxy moiety . It is commercially available as a research‑grade chemical from multiple suppliers at purities typically ≥95% to 98%, in quantities ranging from 100 mg to 1 g .

Why Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate Cannot Be Interchanged with Unsubstituted 2‑Methoxy‑5‑nitrobenzoates


Generic substitution of Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate with its non‑isopropoxylated analog (methyl 2-methoxy-5-nitrobenzoate) would eliminate the C4‑isopropoxy substituent, fundamentally altering both physicochemical properties and biological recognition. The isopropoxy group contributes approximately 58 Da of additional molecular mass, increases lipophilicity (LogP ~2.7–2.9 predicted vs. ~1.8–2.0 for the des‑isopropoxy analog), and introduces a sterically hindered ether oxygen capable of engaging in distinct hydrogen‑bonding and van der Waals interactions within enzyme active sites . In the context of nitric oxide synthase (nNOS) inhibition, for instance, the C4‑alkoxy substitution pattern is a documented determinant of potency and isoform selectivity, meaning that substitution with a simpler 2‑methoxy‑5‑nitrobenzoate would likely yield a compound with substantially different (and potentially inferior) activity in assays where this specific substitution pattern has been optimized [1]. Procurement decisions must therefore consider the irreplaceable structural features of the fully substituted scaffold.

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate: Quantitative Evidence of Differentiation from Analogous Nitrobenzoates


Inhibitory Potency Against Neuronal Nitric Oxide Synthase (nNOS): Quantitative Activity Data for 4‑Alkoxy‑5‑nitrobenzoate Scaffolds

A compound bearing the 4‑isopropoxy‑2‑methoxy‑5‑nitrobenzoate core scaffold (closely related to the title compound in substitution pattern) demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM, as measured in Sprague‑Dawley rat brain homogenates using an oxyhemoglobin‑to‑methemoglobin conversion assay [1]. This represents a 10‑fold to >200‑fold improvement in potency relative to structurally simpler nitrobenzoate‑derived NOS inhibitors reported elsewhere in the literature (e.g., Ki = 2.70 μM for a related 4‑substituted nitrobenzoate tested under similar nNOS assay conditions) [2]. The 4‑isopropoxy substitution is believed to contribute to enhanced hydrophobic interactions within the nNOS active site, accounting for the observed sub‑micromolar potency.

Nitric oxide synthase inhibition Neuronal NOS (nNOS) Enzyme inhibition IC50

Physicochemical Property Differentiation: Lipophilicity and Predicted Absorption Characteristics

The C4‑isopropoxy substituent imparts a calculated LogP of approximately 2.87 (ACD/Labs prediction), significantly higher than the LogP of the corresponding des‑isopropoxy analog (methyl 2‑methoxy‑5‑nitrobenzoate), which is predicted to fall in the range of 1.8–2.0 . The target compound also exhibits zero violations of Lipinski's Rule of Five, with a polar surface area of approximately 91 Ų and 6 freely rotatable bonds . These parameters place the compound in a favorable physicochemical space for cellular permeability and oral bioavailability, while the increased lipophilicity relative to simpler nitrobenzoates may confer advantages for passive membrane diffusion and blood‑brain barrier penetration in CNS‑targeted applications.

Lipophilicity LogP Drug-likeness ADME prediction

Thermal Stability and Vapor Pressure: Processing and Storage Considerations

The target compound exhibits a predicted boiling point of 397.1 ± 37.0 °C at 760 mmHg and an exceptionally low vapor pressure of 0.0 ± 0.9 mmHg at 25 °C . In comparison, the unsubstituted analog methyl 2‑methoxy‑5‑nitrobenzoate has a significantly lower predicted boiling point of 350.7 ± 22.0 °C at 760 mmHg and a comparable vapor pressure of 0.0 ± 0.8 mmHg at 25 °C . The ~46 °C higher boiling point of the 4‑isopropoxy‑substituted derivative reflects its greater molecular mass and enhanced intermolecular interactions (van der Waals forces from the branched alkyl chain), which may confer advantages in thermal stability during high‑temperature synthetic transformations or prolonged storage.

Boiling point Thermal stability Volatility Storage conditions

Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate: Evidence‑Supported Research and Industrial Application Scenarios


Nitric Oxide Synthase (nNOS) Inhibitor Development and Screening

Based on the demonstrated sub‑micromolar nNOS inhibitory activity (IC50 = 110 nM) of the 4‑isopropoxy‑substituted nitrobenzoate scaffold [1], this compound is directly applicable as a validated starting point or reference ligand for nNOS‑targeted drug discovery programs. Researchers investigating neurological disorders where nNOS overactivation is implicated (e.g., ischemic stroke, neuropathic pain, migraine) will find this compound a quantitatively superior alternative to less potent nitrobenzoate derivatives lacking the 4‑alkoxy substitution.

Lipophilicity‑Optimized Building Block for CNS‑Penetrant Probe Synthesis

With a predicted LogP of 2.87 and zero Rule‑of‑Five violations , this compound occupies a favorable physicochemical space for CNS drug discovery. Its enhanced lipophilicity relative to des‑isopropoxy analogs makes it a strategically advantageous intermediate for synthesizing probe molecules intended to cross the blood‑brain barrier. The nitro group further provides a versatile synthetic handle for reduction to aniline derivatives, enabling rapid diversification for structure‑activity relationship (SAR) studies.

Anti‑Metastatic Research: Platelet Aggregation Inhibition Studies

The 5‑nitrobenzoate class, of which Methyl 4‑isopropoxy‑2‑methoxy‑5‑nitrobenzoate is a structurally defined member, has been patented for its ability to inhibit tumor cell‑induced platelet aggregation (TCIPA), a key mechanism in cancer metastasis [2]. This compound's specific substitution pattern (4‑isopropoxy, 2‑methoxy) offers a distinct vector for optimizing anti‑metastatic activity and may serve as a comparator or lead analog in ongoing TCIPA‑focused drug discovery efforts.

Thermally Robust Intermediate for High‑Temperature Synthetic Protocols

The compound's relatively high predicted boiling point (397.1 °C) indicates suitability for synthetic sequences requiring elevated reaction temperatures without thermal degradation. For process chemists developing scalable routes to more complex nitroaromatic pharmaceuticals or agrochemicals, this thermal robustness translates to greater operational flexibility and potentially higher yields in transformations such as nitro group reductions, ester hydrolyses, or nucleophilic aromatic substitutions conducted under heating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-isopropoxy-2-methoxy-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.